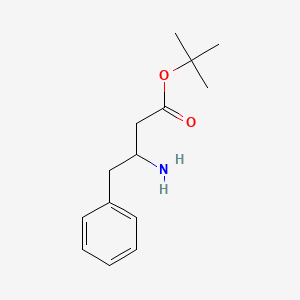

Tert-butyl 3-amino-4-phenylbutanoate

Description

Significance as a Versatile Synthetic Intermediate

Tert-butyl 3-amino-4-phenylbutanoate serves as a crucial building block in the synthesis of a variety of organic molecules, particularly those with pharmaceutical applications. The tert-butyl ester group provides steric hindrance that can influence the stereochemical outcome of reactions at adjacent positions, while also serving as a robust protecting group that can be selectively removed under specific acidic conditions. This allows for the sequential modification of the molecule at different positions.

The primary amino group and the phenyl ring offer multiple points for chemical modification, making it a versatile scaffold. For instance, the amino group can be acylated, alkylated, or used to form heterocyclic structures. The phenyl ring can undergo various electrophilic substitution reactions, allowing for the introduction of diverse functionalities.

One notable application of a structurally related compound, (2S,3S)-3-(tert-butoxycarbonylamino)-1,2-epoxy-4-phenylbutane, highlights the utility of this chemical motif in the synthesis of pharmaceutical intermediates. This demonstrates the potential of the core structure of this compound to be transformed into high-value chemical entities. google.com

Role in the Advancement of Stereoselective Chemical Synthesis

The inherent chirality of this compound makes it a valuable asset in the field of stereoselective synthesis, where the control of the three-dimensional arrangement of atoms is paramount. The presence of a stereocenter allows for the diastereoselective elaboration of the molecule, enabling the synthesis of complex targets with high stereochemical purity.

The strategic placement of the amino group at the β-position relative to the ester carbonyl is particularly significant. β-Amino acids and their derivatives are important components of numerous biologically active compounds, including peptides and natural products. The stereoselective synthesis of β-amino acids is a topic of intense research, and chiral building blocks like this compound provide a direct and efficient route to these valuable compounds.

Overview of Academic Research Trajectories

Academic research involving this compound and related β-amino esters has followed several key trajectories. A significant area of focus has been the development of novel synthetic methodologies to access these compounds in high enantiomeric purity. These methods often involve asymmetric catalysis or the use of chiral starting materials derived from the chiral pool.

Another major research thrust has been the application of these chiral building blocks in the total synthesis of natural products and the preparation of analogues for medicinal chemistry studies. The ability to introduce specific stereochemistry and functional groups makes these compounds ideal for probing structure-activity relationships in biologically active molecules.

Furthermore, there is a growing interest in the incorporation of β-amino acids into peptides to create peptidomimetics with enhanced stability and novel biological activities. This compound serves as a valuable precursor for the synthesis of such modified peptides. The tert-butyl ester provides a convenient protecting group during peptide synthesis, which can be removed in the final steps. researchgate.net

The following table provides a summary of key research areas and their significance:

| Research Area | Significance |

| Asymmetric Synthesis Methodologies | Development of efficient routes to enantiomerically pure β-amino esters. |

| Total Synthesis of Natural Products | Utilization as a key chiral building block for complex molecule synthesis. |

| Medicinal Chemistry | Preparation of analogues of bioactive molecules to study structure-activity relationships. |

| Peptidomimetic Research | Incorporation into peptide chains to create novel therapeutic agents with improved properties. |

As the demand for enantiomerically pure and structurally diverse organic molecules continues to grow, the importance of versatile chiral building blocks like this compound in contemporary organic chemistry research is expected to increase.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-amino-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJHIHDFXCNFAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Tert Butyl 3 Amino 4 Phenylbutanoate and Its Analogues

Chemo- and Regioselective Synthetic Approaches

The synthesis of tert-butyl esters from carboxylic acids is a fundamental transformation. For amino acid precursors like 3-amino-4-phenylbutanoic acid, direct esterification is often complicated by the low solubility of the zwitterionic amino acid in organic solvents. nii.ac.jp Traditional methods include the condensation of the carboxylic acid with tert-butanol (B103910) or isobutene under strong acidic catalysis (e.g., H₂SO₄), or the use of tert-butylating agents like di-tert-butyl dicarbonate (B1257347). nii.ac.jpthieme-connect.com However, these methods can be slow and require harsh conditions.

Modern approaches have focused on developing milder and more efficient catalytic systems. Perchloric acid (HClO₄) in tert-butyl acetate (B1210297) has been used for the direct formation of tert-butyl esters from free amino acids, although HClO₄ is a potentially hazardous reagent. nii.ac.jpnih.gov A significant advancement involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a powerful acidic catalyst that enhances the solubility of the amino acid precursor in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent. organic-chemistry.orgthieme-connect.com This system allows for rapid and high-yield conversion under mild conditions. organic-chemistry.org

Transesterification offers an alternative route, particularly for analogues. For instance, N-alkyl-β-amino esters have been synthesized in a one-pot reaction where dendrimeric compounds are first formed from acrylates and amines, followed by the addition of an alcohol (e.g., methanol) and refluxing to yield the corresponding ester. cambridge.org Palladium-catalyzed tert-butoxycarbonylation of aryl boronic acids using di-tert-butyl dicarbonate also represents a novel method for creating tert-butyl esters. acs.org

| Catalyst/Reagent | Tert-butyl Source | Conditions | Advantages | Reference |

|---|---|---|---|---|

| H₂SO₄ | Isobutene | Concentrated acid, pressure | Traditional, inexpensive | nii.ac.jp |

| HClO₄ | tert-butyl acetate | Room temperature | Direct conversion of free amino acids | nii.ac.jpnih.gov |

| Tf₂NH | tert-butyl acetate | 0 °C to room temperature | Fast, high yields, mild, safe | organic-chemistry.orgthieme-connect.com |

| Palladium acetate/PPh₃ | Di-tert-butyl dicarbonate | Cross-coupling with boronic acids | Novel route for aryl esters | acs.org |

Aminolysis reactions are crucial for introducing the amino group to a precursor molecule to form β-amino esters. One of the most effective strategies is the Michael addition (or aza-Michael addition), which involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. mdpi.comorganic-chemistry.org For the synthesis of tert-butyl 3-amino-4-phenylbutanoate, this would involve the addition of an amine source to tert-butyl cinnamate (B1238496).

While traditional Michael additions can be catalyzed by acids or bases, enzymatic methods offer a greener alternative. mdpi.com Lipases, such as Lipase (B570770) TL IM from Thermomyces lanuginosus, have been successfully used to catalyze the Michael addition of aromatic amines to acrylates in continuous-flow microreactors. mdpi.com This biocatalytic approach features mild reaction conditions (e.g., 35 °C), short residence times (30 min), and high yields, using environmentally friendly solvents like methanol. mdpi.com

Another pathway involves the aminolysis of epoxides. The ring-opening of a suitable epoxide precursor with an amine can yield a β-amino alcohol, which can then be further processed to the target β-amino ester. organic-chemistry.org This reaction can be performed with high regioselectivity, often without the need for a catalyst when conducted in water or polar mixed solvents. organic-chemistry.org

The direct conversion of a free amino acid precursor, 3-amino-4-phenylbutanoic acid, into its tert-butyl ester is a highly desirable and atom-economical approach. nii.ac.jp The primary challenge is the poor solubility of the amino acid in common organic solvents. nii.ac.jp

A highly effective and safe method to overcome this challenge utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) in tert-butyl acetate (t-BuOAc). nii.ac.jporganic-chemistry.orgthieme-connect.com In this process, Tf₂NH acts as a potent acid to form an ammonium (B1175870) bis(trifluoromethanesulfonyl)imide salt with the amino acid. This salt is soluble in t-BuOAc, which then acts as the tert-butylating agent. nii.ac.jp This method is significantly faster and provides higher yields compared to conventional techniques and avoids hazardous reagents like perchloric acid. thieme-connect.comthieme-connect.com The reaction proceeds efficiently for a wide range of free amino acids, including those with other functional groups. nii.ac.jporganic-chemistry.org

| Amino Acid | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| L-Phenylalanine | 1 | 0 | 94 |

| L-Leucine | 1 | 0 | 97 |

| L-Serine | 1.5 | 0 | quant. (di-tert-butylated) |

| L-Aspartic acid | 18 | 0 | 77 (di-tert-butylated) |

Reductive amination is a powerful method for amine synthesis, typically involving the reaction of a carbonyl compound with an amine source to form an imine, which is then reduced. wikipedia.org To synthesize this compound, the corresponding β-keto ester, tert-butyl 3-oxo-4-phenylbutanoate, serves as the key precursor.

The process can be conducted in a direct (one-pot) or indirect (two-step) fashion. wikipedia.orgnih.gov Direct reductive amination, where the keto ester, amine (e.g., ammonia (B1221849) or ammonium acetate), and reducing agent are mixed, often fails or gives low yields for β-keto esters due to the low reactivity of the components. nih.govresearchgate.net

A more reliable approach is the two-step indirect procedure. nih.govresearchgate.net First, the β-keto ester is condensed with the amine to form an intermediate imine or enamine. This intermediate is then reduced in a separate step. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), often with an acid additive like acetic acid (AcOH) to facilitate imine formation. nih.govresearchgate.net While this method is effective, control of stereochemistry can be challenging, sometimes resulting in mixtures of diastereoisomers. nih.gov

Catalytic asymmetric hydrogenation represents one of the most efficient methods for preparing enantiopure β-amino acids. acs.org This strategy typically employs a β-enamino ester as the precursor, which can be readily synthesized by reacting the corresponding β-keto ester (tert-butyl 3-oxo-4-phenylbutanoate) with ammonium acetate. acs.orgacs.org

The key to this method is the use of a chiral catalyst to control the stereochemistry of the hydrogenation. Rhodium complexes with chiral diphosphine ligands, such as those from the Josiphos family, have proven to be highly effective. acs.orgresearchgate.net This approach allows for the direct synthesis of unprotected β-amino esters in high yields and with excellent enantioselectivity (typically 93–97% ee). acs.org A significant advantage of this method is that it bypasses the need for N-protection and deprotection steps, making the synthesis highly atom-economical. acs.orgacs.org The choice of solvent can be critical, with trifluoroethanol (TFE) often being preferred for the hydrogenation of enamine esters to achieve high reactivity and selectivity. acs.org

| Substrate (R group of enamine ester) | Catalyst (Rh complex with ligand) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Methyl | Josiphos Ligand I | TFE | 98 | 96 |

| Phenyl | Josiphos Ligand I | TFE | 96 | 97 |

| Cyclohexyl | Josiphos Ligand I | TFE | 97 | 93 |

| 2-Naphthyl | Josiphos Ligand I | TFE | 99 | 97 |

One-pot syntheses, where multiple reaction steps are performed in a single vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several such strategies have been developed for β-amino acid derivatives.

One innovative one-pot method is the copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This reaction uses a commercially available aminating reagent, 1,2-benzisoxazole, and proceeds through a hydrocupration mechanism. With an appropriate chiral ligand, the reaction can be controlled to deliver the copper to the β-position of a cinnamic acid derivative, leading to the formation of enantioenriched β-amino esters in high yield. nih.gov This method has been shown to be scalable to the gram level. nih.gov

Another approach involves the conversion of readily available α-amino acids into β-amino acid derivatives in a one-pot sequence. nih.gov This process is initiated by a tandem radical decarboxylation-oxidation reaction, which generates an acyliminium ion that is subsequently trapped by silyl (B83357) ketenes to build the β-amino acid structure. nih.gov Additionally, a one-pot procedure for synthesizing β-alkynyl β-amino acid esters has been developed where a catalytic amount of lithium bis(trimethylsilyl)amide (LHMDS) initiates a self-perpetuating reaction between an imine and tert-butyl acetate. acs.org These methods highlight the ongoing development of convergent and efficient syntheses for this important class of compounds.

Flow Chemistry Applications in Sustainable Synthesis

Continuous flow chemistry has emerged as a powerful technology for the sustainable synthesis of fine chemicals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netnih.gov The application of flow chemistry to the synthesis of β-amino esters, including this compound, aligns with the principles of green chemistry by minimizing waste and energy consumption. mdpi.comrsc.org

One notable approach involves the lipase-catalyzed Michael addition of amines to acrylates in a continuous-flow microreactor. mdpi.com This methodology provides a green and efficient route to β-amino acid esters. For the synthesis of the target compound, this could involve the reaction of benzylamine (B48309) with tert-butyl acrylate. The use of an immobilized enzyme, such as Lipase TL IM from Thermomyces lanuginosus, allows for easy catalyst separation and reuse, further enhancing the sustainability of the process. mdpi.com

Key advantages of this flow-based enzymatic synthesis include mild reaction conditions, short residence times, and high yields. mdpi.com For instance, similar reactions have demonstrated the ability to achieve high conversions in as little as 30 minutes. mdpi.com

| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| Aniline | Methyl Acrylate | Lipase TL IM | Methanol | 35 | 30 | 80.3 |

| Benzylamine | Tert-butyl Acrylate | Immobilized CALB | Toluene | 100 | ~10 | High |

This interactive table showcases typical conditions for the continuous flow synthesis of β-amino esters, highlighting the efficiency of biocatalysis in these systems. mdpi.comnih.gov

Furthermore, telescoping multiple reaction steps in a continuous flow setup can streamline the synthesis and avoid the isolation of potentially unstable intermediates. nih.gov This approach has been demonstrated in the synthesis of β-amino acid derivatives, showcasing the potential for creating complex molecules in an efficient and sustainable manner. nih.gov

Stereoselective and Asymmetric Synthesis

The biological activity of molecules like this compound is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com This strategy has been widely applied to the asymmetric synthesis of β-amino acids. chimia.ch For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, could be attached to a suitable precursor to control the stereochemistry during a key bond-forming step. wikipedia.orgnih.gov

For example, the alkylation of a chiral glycine (B1666218) enolate equivalent bearing a chiral auxiliary with benzyl (B1604629) bromide would proceed with high diastereoselectivity. Subsequent cleavage of the auxiliary would furnish the desired enantiomerically enriched β-amino acid. nih.govtcichemicals.com The choice of auxiliary and reaction conditions is crucial for achieving high levels of stereocontrol. nih.gov

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism | Cleavage Conditions |

|---|---|---|---|

| Evans Oxazolidinones | Aldol, Alkylation Reactions | Steric hindrance from the substituent on the oxazolidinone ring directs the approach of the electrophile. | LiOH/H₂O₂, LiBH₄ |

| Camphorsultam | Michael Additions, Alkylations | The rigid bicyclic structure provides a highly predictable stereochemical outcome. | LiAlH₄, hydrolysis |

| Pseudoephedrine | Alkylation of amides | Forms a chiral enolate that reacts with high diastereoselectivity. | Acid or base hydrolysis |

This interactive table summarizes key features of commonly used chiral auxiliaries in the asymmetric synthesis of amino acids. wikipedia.orgnih.gov

Enantioselective catalysis offers a more atom-economical approach to chiral molecules compared to the use of stoichiometric chiral auxiliaries. rsc.org Rhodium catalysts, in particular, have shown great utility in a variety of asymmetric transformations. hilarispublisher.com While the direct rhodium(I)-catalyzed B-H bond insertion into a precursor of this compound is a novel concept, the principles of such reactions provide a pathway for its synthesis. nih.govscispace.comresearchgate.net

This methodology would likely involve the reaction of a suitable diazo compound with an amine-borane adduct in the presence of a chiral rhodium(I) complex. nih.govresearchgate.net The chiral ligand on the rhodium center would control the stereochemistry of the B-H insertion, leading to an enantioenriched organoborane intermediate. This intermediate could then be further elaborated to yield the target β-amino ester. This approach has been successfully applied to the synthesis of α-boryl esters and ketones with excellent enantioselectivities. nih.govscispace.com

Diastereoselective reactions are a cornerstone of stereocontrolled synthesis, allowing for the selective formation of one diastereomer over others. hilarispublisher.com In the context of this compound, which has two stereocenters, diastereoselective methods are crucial for controlling the relative stereochemistry.

One common strategy is the diastereoselective reduction of a β-keto-γ-amino ester precursor. The stereochemical outcome of the reduction can be controlled by the choice of reducing agent and the existing stereocenter at the γ-position. Another approach involves the conjugate addition of a chiral amine to tert-butyl cinnamate, where the stereochemistry of the amine directs the formation of one diastereomer of the product. hilarispublisher.com

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. nih.govresearchgate.net Enzymes, such as those found in Baker's yeast (Saccharomyces cerevisiae), can catalyze reactions with high enantio- and diastereoselectivity under mild conditions. oup.comhims-biocat.eumanchester.ac.uk

For the synthesis of this compound, a key step could be the Baker's yeast-mediated reduction of a suitable β-keto ester precursor, tert-butyl 3-oxo-4-phenylbutanoate. This enzymatic reduction would selectively produce one enantiomer of the corresponding β-hydroxy ester, which can then be converted to the target β-amino ester. Transaminases are another class of enzymes that are highly effective for the synthesis of chiral amines from prochiral ketones, offering excellent enantiomeric excess. researchgate.netoup.comnih.gov

| Enzyme Type | Reaction Type | Substrate | Product | Typical Selectivity |

|---|---|---|---|---|

| Baker's Yeast (Reductases) | Asymmetric Reduction | β-Keto ester | β-Hydroxy ester | High enantioselectivity |

| Transaminase (ATA) | Asymmetric Amination | Prochiral ketone | Chiral amine | >99% ee |

| Lipase | Kinetic Resolution | Racemic ester | Enantioenriched ester and alcohol | High |

This interactive table highlights various enzymatic methods that can be employed for the stereoselective synthesis of precursors to this compound. researchgate.netoup.com

Chiral aziridines are versatile intermediates in organic synthesis, and their stereocontrolled ring-opening provides a powerful method for the synthesis of β-amino acids and their derivatives. nih.govnih.gov The synthesis of this compound can be achieved through the regioselective and stereospecific ring-opening of a suitably substituted chiral aziridine-2-carboxylate. nih.govacs.org

The reaction typically involves the nucleophilic attack of an organocuprate reagent, derived from a Grignard reagent (e.g., benzylmagnesium chloride) and a copper(I) salt, at the C3 position of the aziridine (B145994) ring. The stereochemistry of the starting aziridine dictates the stereochemistry of the final product. researchgate.net This method allows for the synthesis of either diastereomer of the target compound by choosing the appropriate cis or trans aziridine precursor. The reaction is often high-yielding and proceeds with excellent stereocontrol. nih.govnih.gov

Asymmetric α-Arylation of Amino Acids

The direct asymmetric α-arylation of amino acid enolates to produce β-aryl-β-amino esters is a challenging transformation. However, several powerful strategies have been developed to achieve this transformation with high enantioselectivity and diastereoselectivity. These methods often employ transition metal catalysis or chiral auxiliaries to control the stereochemical outcome of the reaction.

One prominent strategy involves the palladium-catalyzed asymmetric arylation of amino acid derivatives. This approach has been successfully applied to the synthesis of various α-branched benzylamines and could be adapted for the synthesis of β-amino esters. For instance, a palladium-catalyzed asymmetric arylation of imines derived from 9-aminofluorene (B152764) using a chiral dialkylbiaryl phosphine (B1218219) ligand has been shown to provide access to a diverse range of α-branched benzylamines with high enantioselectivity.

Another powerful method for the asymmetric synthesis of β-aryl-β-amino acids is the stereoselective conjugate addition of nucleophiles to α,β-unsaturated esters. For the synthesis of this compound, this would typically involve the conjugate addition of an amine equivalent to tert-butyl cinnamate. The stereoselectivity of this addition can be controlled by using a chiral amine nucleophile or a chiral catalyst. For example, the highly stereoselective conjugate addition of lithium (R)-(α-methylbenzyl)benzylamide to tert-butyl cinnamate has been reported to produce β-phenylalanine with high enantiomeric excess.

Furthermore, asymmetric Mannich-type reactions represent a convergent and efficient route to β-amino esters. In this approach, a pre-formed imine reacts with an enolate equivalent in the presence of a chiral catalyst. The development of highly enantioselective organocatalysts, such as thiourea (B124793) derivatives, has enabled the synthesis of a wide range of β-aryl-β-amino esters with excellent yields and enantioselectivities. These catalysts activate the imine electrophile through hydrogen bonding, facilitating a highly stereocontrolled nucleophilic attack by a silyl ketene (B1206846) acetal.

While a direct, detailed protocol for the asymmetric α-arylation leading specifically to this compound is not extensively documented under this exact terminology in publicly available literature, the principles from related syntheses of β-phenylalanine derivatives can be applied. The following table summarizes representative conditions and findings from methodologies that could be adapted for the synthesis of the target compound and its analogues.

| Methodology | Key Reagents/Catalysts | Substrate Scope | Reported Stereoselectivity | Potential Applicability |

|---|---|---|---|---|

| Palladium-Catalyzed Asymmetric Arylation | Pd catalyst, Chiral phosphine ligand (e.g., dialkylbiaryl phosphine) | Imines of aliphatic aldehydes, Aryl halides | High enantioselectivity | Adaptable for the arylation of a suitable β-amino ester precursor. |

| Asymmetric Conjugate Addition | Chiral lithium amide (e.g., lithium (R)-(α-methylbenzyl)benzylamide) | α,β-Unsaturated esters (e.g., tert-butyl cinnamate) | High enantiomeric excess (e.g., 95% ee for β-phenylalanine) | Direct route to the β-phenylalanine core structure. |

| Asymmetric Mannich Reaction | Chiral thiourea catalyst, Silyl ketene acetals, N-Boc-aldimines | Aromatic and heteroaromatic N-Boc-aldimines | Up to 98% enantioselectivity | Applicable to the synthesis of N-Boc protected β-amino esters. |

The research findings indicate that the choice of chiral ligand or catalyst is crucial for achieving high stereoselectivity. Furthermore, the protecting groups on both the amine and the carboxylic acid can significantly influence the reactivity and the stereochemical outcome of the reaction. For the synthesis of this compound, a strategy involving the asymmetric conjugate addition to tert-butyl cinnamate or an asymmetric Mannich reaction with an appropriate benzaldehyde-derived imine would be the most direct and well-precedented approaches.

Reactivity, Transformations, and Mechanistic Investigations of Tert Butyl 3 Amino 4 Phenylbutanoate

Chemical Transformations and Functional Group Interconversions

The reactivity of tert-butyl 3-amino-4-phenylbutanoate is characterized by the distinct chemical properties of its amino, phenyl, and tert-butyl ester functionalities. These sites allow for a variety of transformations, including oxidative and reductive processes, nucleophilic substitutions, and other derivatizations.

Oxidative Processes of Amino and Phenyl Moieties

While specific oxidative studies on this compound are not extensively documented, the reactivity of related β-amino esters and phenylalkanoic acids provides a framework for potential transformations. The primary amino group is susceptible to oxidation, which can lead to various products depending on the reagents and conditions employed. Strong oxidants can lead to cleavage of the carbon-nitrogen bond, while milder conditions might yield imines or other nitrogen-containing functional groups.

In biological systems, analogous structures such as n-phenylalkanoic acids undergo β-oxidation. For instance, in organisms like Pseudomonas putida, two distinct sets of β-oxidation enzymes are capable of catabolizing n-phenylalkanoic acids, indicating that the phenyl group does not render the molecule inert to oxidative degradation pathways. researchgate.net In a synthetic context, a side reaction observed during the Sharpless asymmetric aminohydroxylation of related ester structures is the oxidation of a β-hydroxy-α-amino ester into an α,α-di-tert-butyloxycarbamoyl-β-ketoester, highlighting the potential for oxidation at positions adjacent to the amino group under specific catalytic conditions. researchgate.net

Reductive Modifications of Ester and Other Functional Groups

The tert-butyl ester group is primarily known for its role as a protecting group for carboxylic acids, valued for its stability under a range of conditions, including many reductive processes. It is resistant to catalytic hydrogenation (e.g., H₂/Ni, H₂/Rh) and dissolving metal reductions (e.g., Na/NH₃). organic-chemistry.org However, its cleavage, which can be considered a reductive modification of the ester, is a crucial transformation.

This deprotection is typically achieved under acidic conditions. A variety of reagents can be employed for this purpose, with differing levels of selectivity and mildness.

| Reagent/Method | Conditions | Selectivity |

| Silica Gel | Refluxing Toluene | Selective for t-butyl esters over t-butyl ethers. researchgate.net |

| Aqueous Phosphoric Acid | - | Tolerates CBZ carbamates, benzyl (B1604629)/methyl esters. organic-chemistry.org |

| Tris(4-bromophenyl)aminium ("Magic Blue") / HSiEt₃ | Catalytic | Mild cleavage of C-O bond. organic-chemistry.orgacs.org |

| Thionyl Chloride (SOCl₂) | Room Temperature | Converts ester directly to acid chloride. organic-chemistry.orgnih.gov |

Enzymatic methods also offer a mild and selective route for the hydrolysis of tert-butyl esters. Lipases and esterases, such as lipase (B570770) A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis, can effectively hydrolyze tert-butyl esters of protected amino acids while leaving other protecting groups like Boc, Z, and Fmoc intact. nih.gov

Nucleophilic Substitution Reactions Involving the Amino Group

The primary amino group in this compound is a key site for nucleophilic reactions, allowing for the formation of new carbon-nitrogen or heteroatom-nitrogen bonds. As a nucleophile, the amine can react with a wide range of electrophiles. These reactions are fundamental for building more complex molecules and peptides.

Common nucleophilic substitution reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to form secondary or tertiary amines.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. This is a cornerstone of peptide synthesis.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield substituted amines.

The nucleophilicity of the amino group can be influenced by the steric hindrance of the adjacent groups and the reaction conditions. The synthesis of β-amino esters often involves the conjugate addition (aza-Michael reaction) of an amine to an α,β-unsaturated ester. organic-chemistry.org This highlights the general reactivity of amines as nucleophiles in forming β-amino carbonyl compounds.

Derivatization Strategies for the Amine and Carboxylate Functionalities

The amine and carboxylate groups of this compound are primary targets for derivatization to modify the molecule's properties or to prepare it for subsequent synthetic steps.

Amine Derivatization: The amino group is commonly protected to prevent unwanted side reactions during synthesis. Standard amine protecting groups are readily installed via nucleophilic substitution.

| Protecting Group | Reagent |

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu |

Carboxylate Derivatization: The tert-butyl ester itself is a derivative of the corresponding carboxylic acid. However, it can be transformed into other functional groups. A significant derivatization is its direct conversion into an acid chloride, which serves as a highly reactive intermediate for the synthesis of amides, other esters, or anhydrides. organic-chemistry.orgnih.gov This transformation can be achieved using reagents like thionyl chloride. Furthermore, the ester can be converted into amides through direct reaction with nucleophiles like amines, often facilitated by catalysts. researchgate.net

Reaction Mechanisms and Kinetic Studies

Understanding the mechanisms behind the transformations of this compound is key to controlling its reactivity and optimizing synthetic procedures.

In-Situ Generation of Acid Chloride Intermediates in Esterification

A particularly efficient strategy for derivatizing the carboxylate functionality involves the direct conversion of the tert-butyl ester into an acid chloride without isolating the intermediate carboxylic acid. This process is mechanistically distinct from traditional methods that start from the free acid.

The reaction of a tert-butyl ester with thionyl chloride (SOCl₂) at room temperature provides the corresponding acid chloride in high yield. organic-chemistry.orgnih.gov Mechanistic studies indicate that this reaction is acid-promoted. The process is initiated by the protonation of the ester's carbonyl oxygen. This is followed by the departure of the stable tert-butyl cation, which forms isobutylene, and the generation of the carboxylic acid. The newly formed carboxylic acid then reacts with SOCl₂ in the conventional manner to yield the acid chloride. The initial presence of an acid, such as HCl, is crucial for the reaction to proceed efficiently. organic-chemistry.org

A similar one-pot synthesis of esters and amides can be achieved by generating the acid chloride intermediate in situ using α,α-dichlorodiphenylmethane as a chlorinating agent and a tin(II) chloride catalyst. researchgate.net This method also proceeds via the formation of the acid chloride, which is then trapped by an alcohol or amine nucleophile present in the reaction mixture. This catalytic approach offers a mild and effective strategy for the direct esterification and amidation of tert-butyl esters. researchgate.net

Role of Lewis Acids in Iminium Ion Chemistry and Stereoselectivity

The reactivity of β-amino esters like this compound can be significantly influenced by the formation of iminium ions, which are key intermediates in various synthetic transformations. Lewis acids play a crucial role in promoting the formation of these iminium ions and in controlling the stereochemical outcome of subsequent reactions. The general role of a Lewis acid in this context is to activate a carbonyl compound or an imine, rendering it more susceptible to nucleophilic attack. organic-chemistry.orgnih.gov

In reactions analogous to the Mannich reaction, a Lewis acid can coordinate to the carbonyl group of an aldehyde, enhancing its electrophilicity and facilitating the attack by the amino group of a β-amino ester. This leads to the formation of a hemiaminal, which upon dehydration, generates a reactive iminium ion. The stereoselectivity of the subsequent nucleophilic addition to this iminium ion is a critical aspect, and it is here that the choice of Lewis acid and reaction conditions becomes paramount. acs.org

Chiral Lewis acids have been employed to induce asymmetry in reactions involving iminium ions. acs.org For instance, in conjugate additions to α,β-unsaturated systems, a chiral Lewis acid can coordinate to the carbonyl group, creating a chiral environment that directs the approach of the nucleophile to one face of the molecule, thereby controlling the stereochemistry of the newly formed stereocenter. acs.org While specific studies on this compound are not prevalent, research on similar β-amino acid derivatives has shown that Lewis acids like zinc triflate (Zn(OTf)₂) are effective in catalyzing three-component Mannich-type reactions with high diastereoselectivity. organic-chemistry.orgresearchgate.net

The stereochemical outcome is often rationalized by the formation of a rigid, chelated transition state. The Lewis acid coordinates to both the carbonyl oxygen of the ester and the nitrogen of the imine, leading to a well-defined cyclic intermediate. This conformation then dictates the trajectory of the incoming nucleophile, resulting in a high degree of stereocontrol. The diastereoselectivity can be further enhanced by the presence of bulky substituents on the β-amino ester, which will be discussed in the subsequent section.

Table 1: Illustrative Examples of Lewis Acid Catalyzed Reactions with High Stereoselectivity

| Catalyst | Reactants | Product Type | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) |

| Zn(OTf)₂ | Aldehyde, Amine, Glycine (B1666218) Derivative | anti-α,β-diamino ester | High dr |

| Chiral Lewis Acid (e.g., with DBFOX/Ph ligand) | α,β-unsaturated α-nitro amide | β-substituted α-amino acid derivative | Moderate to good ee |

| Chiral Quaternary Ammonium (B1175870) Bromide / 18-crown-6 | Glycinate Schiff base, Racemic secondary alkyl halide | β-branched α-amino acid | Excellent syn- and enantioselectivities |

This table is illustrative and based on findings for analogous compound classes. organic-chemistry.orgacs.orgorganic-chemistry.org

Influence of Steric and Electronic Effects on Reaction Pathways

The reactivity and selectivity of this compound are significantly governed by the steric and electronic properties of its constituent functional groups: the bulky tert-butyl ester and the electron-rich phenyl group. researchgate.netnih.gov

Steric Effects:

The tert-butyl group is a large and sterically demanding substituent. researchgate.net Its primary influence is to create steric hindrance around the ester carbonyl group. libretexts.orgmasterorganicchemistry.com This can have several consequences:

Shielding of the Carbonyl Group: The bulkiness of the tert-butyl group can hinder the approach of nucleophiles to the ester carbonyl, potentially reducing the rate of reactions such as hydrolysis or transesterification. researchgate.net

Conformational Rigidity: The steric bulk can lock the molecule into specific conformations, which can have a profound impact on the stereochemical outcome of reactions at adjacent stereocenters. mdpi.com In the context of Lewis acid-catalyzed reactions, this can lead to more organized transition states and, consequently, higher diastereoselectivity.

Influence on Deprotonation: In reactions involving the formation of an enolate from the ester, the steric hindrance can influence the regioselectivity of deprotonation if multiple acidic protons are present.

Electronic Effects:

The phenyl group attached to the C4 position exerts significant electronic effects on the molecule: researchgate.net

Inductive Effect: The sp² hybridized carbons of the phenyl ring are more electronegative than the sp³ hybridized carbons of the alkyl chain, leading to a weak electron-withdrawing inductive effect.

Resonance Effect: The phenyl ring can participate in resonance, potentially stabilizing adjacent carbocations or radicals.

Influence on Acidity/Basicity: The electronic nature of the phenyl group can influence the pKa of the amino group and the α-protons to the carbonyl group, thereby affecting their reactivity. nih.govsemanticscholar.org

The interplay of these steric and electronic effects can dictate the preferred reaction pathway. For instance, in a nucleophilic substitution reaction, the bulky tert-butyl group might favor an SN1-type mechanism by stabilizing a potential carbocation intermediate, while also disfavoring an SN2 pathway due to steric hindrance. libretexts.org Conversely, the electronic properties of the phenyl group could stabilize intermediates in both ionic and radical pathways.

Table 2: Summary of Steric and Electronic Influences

| Functional Group | Effect | Influence on Reactivity |

| Tert-butyl ester | Steric Hindrance | - Shields the carbonyl group- Increases conformational rigidity- Can enhance stereoselectivity |

| Phenyl group | Electronic Effects (Inductive and Resonance) | - Influences acidity/basicity of nearby functional groups- Can stabilize reactive intermediates (carbocations, radicals) |

Radical-Mediated Transformations (e.g., Photoredox Catalysis)

In recent years, photoredox catalysis has emerged as a powerful tool for the generation of radical intermediates under mild conditions, enabling a wide range of synthetic transformations. princeton.edukaust.edu.sa For a molecule like this compound, several potential radical-mediated transformations can be envisioned, primarily involving the generation of an α-amino radical. organic-chemistry.orgacs.org

The amino group can be oxidized via a single-electron transfer (SET) process by an excited-state photocatalyst. The resulting amine radical cation can then undergo deprotonation at the α-carbon to yield a nucleophilic α-amino radical. beilstein-journals.orgprinceton.edu This radical can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

Potential photoredox-catalyzed transformations of this compound or its derivatives include:

α-Arylation: The α-amino radical can be coupled with an aryl halide, often in the presence of a nickel co-catalyst, to form a new C-C bond. nih.gov

Conjugate Addition: The nucleophilic α-amino radical can add to Michael acceptors, such as α,β-unsaturated esters or nitriles, in a Giese-type reaction. acs.org

Radical-Radical Coupling: The α-amino radical can couple with other radical species generated in situ. princeton.edu

Cyclization Reactions: If the amino group is appropriately functionalized with an unsaturated moiety, intramolecular radical cyclization could lead to the formation of substituted pyrrolidines or other heterocyclic structures. nih.gov

The efficiency and selectivity of these reactions are dependent on several factors, including the choice of photocatalyst, solvent, and any additives or co-catalysts. For instance, iridium and ruthenium polypyridyl complexes are commonly used photocatalysts for the oxidation of amines. kaust.edu.sa The combination of photoredox catalysis with chiral Lewis acid catalysis has also been shown to enable enantioselective radical additions. acs.org

While direct experimental data for radical-mediated transformations of this compound is limited, the wealth of literature on the photoredox-catalyzed reactions of other β-amino esters and N-aryl amines provides a strong basis for predicting its reactivity in such processes. rsc.orgnih.gov

Table 3: Potential Radical-Mediated Reactions

| Reaction Type | Key Intermediate | Potential Product |

| α-Arylation | α-amino radical | α-Aryl-β-amino ester |

| Conjugate Addition | α-amino radical | γ-Amino-δ-functionalized ester |

| Intramolecular Cyclization | α-amino radical | Substituted pyrrolidine |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

High-Resolution 1H and 13C NMR for Structural Elucidation

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment. The aromatic protons of the phenyl group would typically appear in the downfield region, around 7.2-7.4 ppm. The methine proton (CH) adjacent to the amino group and the methylene (B1212753) protons (CH₂) of the butyl chain would exhibit characteristic multiplets in the midfield region. The nine equivalent protons of the tert-butyl group would give rise to a sharp singlet in the upfield region, typically around 1.4 ppm, which is a hallmark of this functional group. The amino (NH₂) protons would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum of tert-butyl 3-amino-4-phenylbutanoate would show distinct signals for the carbonyl carbon of the ester group (around 170-175 ppm), the aromatic carbons (in the 125-140 ppm range), the quaternary carbon of the tert-butyl group, and the aliphatic carbons of the butanoate chain.

A complete and unambiguous assignment of all proton and carbon signals requires further experimental data, including two-dimensional NMR techniques.

Two-Dimensional NMR Techniques for Connectivity and Conformation

To overcome the limitations of one-dimensional NMR, two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. These experiments reveal correlations between nuclei, allowing for the definitive assignment of the molecular structure and providing insights into its conformation.

COSY: A COSY spectrum would establish the connectivity between adjacent protons, for instance, showing correlations between the methine proton and the neighboring methylene protons in the butanoate chain.

HSQC: An HSQC experiment correlates directly bonded proton and carbon atoms, enabling the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

While specific 2D NMR data for this compound is not publicly available in the searched literature, the application of these techniques is standard practice for the complete structural elucidation of such molecules.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

LC-MS and ESI-MS for Molecular Mass Determination and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are routinely used to analyze this compound. These soft ionization techniques are ideal for determining the molecular mass of the compound with high accuracy and for assessing its purity.

The molecular formula of this compound is C₁₄H₂₁NO₂. The corresponding molecular weight is approximately 235.32 g/mol . In ESI-MS, the compound is typically observed as the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 236.33. The hydrochloride salt of the compound, (R)-tert-butyl 3-amino-4-phenylbutanoate hydrochloride, has a molecular weight of 271.78 g/mol .

LC-MS allows for the separation of the target compound from any impurities prior to mass analysis, providing a reliable method for purity assessment. The presence of a single major peak in the chromatogram corresponding to the expected molecular weight confirms the purity of the sample.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic structure.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to exhibit several key absorption bands.

A product specification sheet for (3S)-3-amino-4-phenylbutanoate confirms that its infrared spectrum conforms to its structure. Based on the functional groups present, the following characteristic absorption bands can be anticipated:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (amine) | Stretching | 3300-3500 (typically two bands for a primary amine) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (ester) | Stretching | 1730-1750 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (ester) | Stretching | 1150-1250 |

| C-N (amine) | Stretching | 1020-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conformational Analysis

A detailed analysis of the electronic transitions and conformational properties of this compound using UV-Vis spectroscopy requires experimental data that is not currently available in published literature. Such an analysis would typically involve measuring the absorbance of the compound across a range of ultraviolet and visible wavelengths in various solvents. The resulting spectrum would reveal information about the π-electron system of the phenyl group and how it is influenced by the amino and tert-butyl ester functional groups.

The key parameters that would be determined from a UV-Vis spectrum include:

λmax (Wavelength of Maximum Absorbance): This would indicate the energy required for the most probable electronic transition, typically the π → π* transition within the benzene (B151609) ring.

ε (Molar Absorptivity): This value is a measure of how strongly the compound absorbs light at λmax and is characteristic of the chromophore.

Furthermore, studying the spectrum in solvents of varying polarity could provide insights into the nature of the electronic transitions and potential conformational changes of the molecule in solution. However, without experimental data, a data table and a detailed discussion of these findings for this compound cannot be provided.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would provide a wealth of structural information, including:

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form.

Torsion Angles: These define the conformation of the molecule in the solid state.

Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that stabilize the crystal packing.

This information is crucial for understanding the molecule's stereochemistry, conformational preferences, and packing in the solid state. As no published crystal structure for this compound has been identified, a data table summarizing these crystallographic parameters and a detailed analysis of its solid-state structure cannot be generated.

Theoretical and Computational Chemistry Studies

Conformational Analysis and Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for tert-butyl 3-amino-4-phenylbutanoate are not extensively documented in publicly available literature, the conformational landscape of this molecule can be inferred from studies on related β-amino acids and phenylethylamine derivatives. The flexibility of this compound is primarily dictated by the rotation around several key single bonds.

Studies on similar phenylethylamine derivatives suggest that the orientation of the phenyl group relative to the amino group is a key determinant of the molecule's conformational preference. nih.govnih.gov Furthermore, theoretical investigations into β-amino acids indicate that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations, particularly between the amino group and the carbonyl oxygen of the ester. scirp.orgresearchgate.net MD simulations in a solvent environment would further elucidate how interactions with solvent molecules influence the conformational equilibrium, providing a dynamic picture of the molecule's behavior in solution.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to calculate the electronic structure of molecules, offering deep insights into their reactivity. acs.org For this compound, these calculations can identify the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

Calculations of the HOMO and LUMO energies are particularly important for predicting reactivity. The HOMO is typically localized on the amino group and the phenyl ring, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is often centered around the carbonyl group of the ester, suggesting this is the most probable site for nucleophilic attack. Maps of the molecular electrostatic potential would visually confirm these reactive sites, with negative potential (red) highlighting nucleophilic areas and positive potential (blue) indicating electrophilic regions.

Prediction of Stereoselectivity and Reaction Pathways

Computational chemistry is a valuable tool for predicting the stereochemical outcome of synthetic reactions. Since this compound contains a stereocenter at the C3 position, understanding and predicting the stereoselectivity of its synthesis is crucial. Plausible synthetic routes include the asymmetric hydrogenation of a corresponding β-enamino ester or an aza-Michael addition to an α,β-unsaturated ester. nih.govrsc.org

Theoretical calculations can be used to model the transition states of these reactions. By comparing the activation energies of the transition states leading to the (R)- and (S)-enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. For instance, in a catalyzed reaction, computational models would include the catalyst, the substrate, and the reactants to elucidate the precise interactions that govern the stereochemical outcome.

For a reaction like the aza-Michael addition, computational studies can help to understand the facial selectivity of the nucleophilic attack on the double bond. mdpi.com By modeling the approach of the amine to the unsaturated ester within the chiral environment of a catalyst, researchers can rationalize why one enantiomer is formed preferentially. These predictive capabilities are instrumental in the rational design of new catalysts and the optimization of reaction conditions to achieve high stereoselectivity. nih.gov

Computational Derivation of Structural Parameters for Design (e.g., TPSA, LogP, Rotatable Bonds)

Various molecular descriptors can be calculated computationally to predict the physicochemical properties of a molecule, which are important in fields like medicinal chemistry for assessing drug-likeness. These parameters include the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds.

For the hydrochloride salt of (R)-tert-butyl 3-amino-4-phenylbutanoate, these parameters have been computationally derived. chemscene.com TPSA is a good indicator of a molecule's ability to permeate cell membranes, LogP is a measure of its hydrophobicity, and the number of rotatable bonds indicates its conformational flexibility.

Below is a table of computationally derived structural parameters for (R)-tert-butyl 3-amino-4-phenylbutanoate hydrochloride. chemscene.com

| Parameter | Value | Description |

| TPSA | 52.32 Ų | Topological Polar Surface Area |

| LogP | 2.71 | Logarithm of the octanol-water partition coefficient |

| H-Bond Acceptors | 3 | Number of hydrogen bond acceptors |

| H-Bond Donors | 1 | Number of hydrogen bond donors |

| Rotatable Bonds | 4 | Number of rotatable bonds |

These computationally derived values provide a valuable preliminary assessment of the molecule's properties, guiding further experimental investigation and application.

Future Perspectives and Emerging Research Avenues

Development of Greener and More Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability has spurred the development of environmentally benign methods for synthesizing chiral molecules like tert-butyl 3-amino-4-phenylbutanoate. Biocatalysis has emerged as a powerful and green alternative to traditional synthetic methods. researchgate.netrsc.org

Enzymes such as lipases and transaminases are gaining prominence for their high efficiency and selectivity under mild, eco-friendly conditions. researchgate.netrsc.org For instance, lipases can perform enantioselective hydrolysis of racemic β-amino esters, allowing for the separation of enantiomers with excellent purity (≥99% enantiomeric excess) and high yields. researchgate.netmdpi.com This enzymatic resolution avoids the harsh reagents and conditions often associated with classical chemical resolutions.

Key advantages of biocatalytic approaches include:

High Selectivity: Enzymes exhibit remarkable stereospecificity, regioselectivity, and substrate specificity, minimizing the formation of byproducts. rsc.org

Mild Conditions: Reactions are typically conducted in aqueous media or green solvents at ambient temperature and pressure, reducing energy consumption. researchgate.nettaylorfrancis.com

Environmental Friendliness: Biocatalysis reduces the reliance on hazardous reagents and organic solvents, leading to cleaner and more sustainable processes. researchgate.netrsc.org

Furthermore, the integration of continuous-flow microreactors with enzymatic catalysis represents a significant advancement. This technology allows for shorter reaction times, easier process control, and efficient catalyst recycling, as demonstrated in the lipase-catalyzed synthesis of β-amino acid esters. mdpi.com The use of biomass-derived solvents, such as 2-methyltetrahydrofuran (2-MeTHF), in conjunction with biocatalysis further enhances the sustainability of these synthetic routes. taylorfrancis.com

Table 1: Comparison of Synthetic Methodologies

| Feature | Traditional Chemical Synthesis | Greener Biocatalytic Synthesis |

|---|---|---|

| Catalysts | Often heavy metals (e.g., Palladium) | Enzymes (e.g., Lipases, Transaminases) |

| Conditions | High pressure, high temperature, harsh pH | Ambient temperature and pressure, neutral pH |

| Solvents | Organic solvents (e.g., Ethanol, Methanol) | Water, bio-derived solvents |

| Selectivity | May require chiral ligands for enantioselectivity | Inherently high enantioselectivity |

| Environmental Impact | Higher waste generation, use of hazardous materials | Minimal waste, biodegradable catalysts |

Expansion of Applications in Chemical Biology and Materials Science

While traditionally used as an intermediate in pharmaceutical synthesis, the unique structure of this compound makes it a valuable monomer for creating advanced functional materials. A prominent application is in the synthesis of poly(β-amino esters) (PBAEs), a class of biodegradable and pH-responsive polymers. resolvemass.canih.gov

PBAEs are synthesized via the Michael addition of amines to diacrylates, and the properties of the resulting polymer can be tuned by carefully selecting the monomers. resolvemass.canih.gov The presence of the amino group in the polymer backbone makes PBAEs cationic, allowing them to effectively condense and protect negatively charged biomolecules like DNA and RNA. resolvemass.ca The ester linkages are susceptible to hydrolysis, leading to the degradation of the polymer into non-toxic, small-molecule metabolites. resolvemass.ca

These properties make PBAEs highly suitable for a range of biomedical applications:

Gene Delivery: PBAE-based nanoparticles can encapsulate and deliver genetic material (plasmids, siRNA, mRNA) into cells for gene therapy and vaccine development. acs.orgfrontiersin.orgresearcher.life

Drug Delivery: The pH-sensitive nature of PBAEs allows for the targeted release of encapsulated drugs in the acidic microenvironments of tumors or intracellular compartments. resolvemass.canih.gov

Tissue Engineering: PBAEs can be fabricated into biodegradable scaffolds that support cell attachment and proliferation, promoting the regeneration of tissues. resolvemass.ca

The versatility of the β-amino ester backbone allows for the creation of a vast library of polymers with tailored properties for specific applications in chemical biology and materials science. nih.gov

Integration with Artificial Intelligence for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing organic synthesis by accelerating the discovery and optimization of complex chemical reactions. researchgate.net For a molecule like this compound, where chirality is a critical parameter, AI can significantly reduce the experimental burden of developing highly selective synthetic routes.

Machine learning models, such as random forests and neural networks, can be trained on large datasets of chemical reactions to predict outcomes with high accuracy. nih.gov This predictive power is being applied to several aspects of synthesis:

Reaction Outcome and Yield Prediction: AI algorithms can analyze reactant structures and reaction conditions to forecast the likely products and their yields, helping chemists to prioritize promising synthetic pathways. researchgate.net

Catalyst Selection and Design: In asymmetric catalysis, ML models can predict the enantioselectivity of a given catalyst for a specific substrate. nih.gov This is particularly valuable for optimizing the synthesis of chiral molecules, guiding the selection of the best catalyst-ligand combination without exhaustive screening.

Optimization of Reaction Conditions: Bayesian optimization is a powerful ML technique used to efficiently explore a multidimensional parameter space (e.g., temperature, pressure, solvent, catalyst loading) to find the optimal conditions for a reaction in fewer experiments than traditional methods. mdpi.com This has been successfully applied to optimize complex reactions, achieving desired outcomes in terms of yield, purity, and efficiency. mdpi.com

Table 2: AI Applications in Synthesis Optimization

| Application Area | AI/ML Technique | Objective |

|---|---|---|

| Enantioselectivity Prediction | Random Forest, Neural Networks | Predict the enantiomeric excess (ee) for a given catalyst and substrate. nih.gov |

| Reaction Condition Tuning | Bayesian Optimization | Efficiently find optimal temperature, solvent, and catalyst concentration. mdpi.com |

| Catalyst Screening | Classification Models | Identify promising biocatalysts from large enzyme libraries for specific transformations. nih.gov |

| Synthetic Route Planning | Retrosynthesis Algorithms | Propose novel and efficient multi-step synthetic pathways. cas.org |

Advanced Mechanistic Investigations into Complex Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and degradation of this compound is crucial for controlling its reactivity and stability.

Nickel-Catalyzed Cross-Coupling Reactions: Nickel-catalyzed reactions are valuable for forming new carbon-carbon bonds. Mechanistic studies reveal that these transformations are more complex than their palladium-catalyzed counterparts, often involving multiple nickel oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) and radical intermediates. nih.gov The activation of alkyl electrophiles can proceed through a radical chain mechanism, where a Ni(I) species generates an alkyl radical. nih.govacs.org This radical can then be trapped by a Ni(II) complex to form a high-valent Ni(III) intermediate, which subsequently undergoes reductive elimination to form the desired product. acs.org This radical pathway allows for unique reactivity, including the coupling of substrates that are challenging for other catalysts. researchgate.net

Degradation and Side-Reaction Pathways: The stability of this compound is influenced by its functional groups, particularly the tert-butyl ester and the primary amine.

Ester Cleavage: The tert-butyl ester group is sensitive to acid. Its deprotection mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tertiary tert-butyl carbocation. stackexchange.com This cation is then deprotonated to form isobutene gas, regenerating the acid catalyst. stackexchange.comacs.org This lability allows for selective deprotection but also represents a potential degradation pathway under acidic conditions. semanticscholar.org

Intramolecular Cyclization: Under strongly acidic conditions (pH < 2), the molecule can undergo intramolecular cyclization. The primary amino group can act as a nucleophile, attacking the ester carbonyl to form a four-membered β-lactam derivative.

Understanding these mechanistic pathways is essential for optimizing reaction conditions to favor desired transformations while minimizing degradation and the formation of unwanted side products.

Q & A

Q. What are the standard synthetic protocols for preparing tert-butyl 3-amino-4-phenylbutanoate in academic settings?

this compound is typically synthesized via carbamate protection strategies. For example, intermediates like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (CAS 2088771-62-2) are synthesized using Boc (tert-butoxycarbonyl) protection of amines under anhydrous conditions . Key steps include coupling reactions with activated esters or carbodiimide-mediated amidation. Reaction monitoring via TLC or LC-MS is critical to track intermediate formation. Purification often involves column chromatography with gradients of ethyl acetate/hexane .

Q. How should this compound be handled and stored to maintain stability?

Despite variations in hazard profiles among tert-butyl derivatives, standard precautions include:

- Storing in airtight containers at 2–8°C to prevent hydrolysis of the ester group .

- Avoiding exposure to strong acids/bases or oxidizing agents, which may cleave the tert-butyl group .

- Using explosion-proof equipment in environments with potential ignition sources, as tert-butyl compounds can decompose under heat .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR : ¹H and ¹³C NMR are essential for confirming stereochemistry and functional groups. For example, tert-butyl protons typically resonate as a singlet at δ ~1.4 ppm, while the α-proton to the amino group appears downfield (δ 3.5–4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for distinguishing enantiomers .

Advanced Research Questions

Q. How do computational methods like DFT enhance understanding of tert-butyl group dynamics in related compounds?

Density Functional Theory (DFT) calculations reveal that axial vs. equatorial conformations of tert-butyl groups in cyclic systems (e.g., 1,3,5-triazinanes) depend on solvent interactions. Explicit solvent models are necessary to predict solution-phase behavior, as gas-phase calculations favor axial conformers, contradicting experimental NMR data . Such insights guide rational design of this compound derivatives with controlled stereochemistry .

Q. What strategies resolve enantiomeric purity in this compound derivatives?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) effectively separates enantiomers. For example, (R)- and (S)-tert-butyl 3-amino-4-phenylbutanoate hydrochloride (CAS 422324-39-8) show baseline resolution using hexane/isopropanol gradients . X-ray crystallography further confirms absolute configuration, particularly when heavy atoms (e.g., Cl⁻ in hydrochloride salts) aid phasing .

Q. How does this compound function as a building block in heterocycle synthesis?

This compound serves as a key intermediate in synthesizing triazolo-pyrazine derivatives (e.g., CAS 2088771-62-2). In multi-step protocols, the amino group undergoes Ullmann coupling with iodopyrimidines, while the ester is hydrolyzed to a carboxylic acid for subsequent cyclization . Kinetic studies reveal that steric hindrance from the tert-butyl group slows nucleophilic attacks, requiring elevated temperatures (80–100°C) for efficient coupling .

Data Contradictions and Recommendations

- Hazard Identification : While some SDS documents report "no known hazards" for tert-butyl derivatives , others recommend explosion-proof handling due to decomposition risks . Researchers should universally adopt gloves, goggles, and ventilation, irrespective of specific SDS classifications .

- Stability : Conflicting data on shelf life (e.g., room temperature vs. freezer storage) suggest conducting stability assays (e.g., accelerated degradation studies at 40°C/75% RH) for protocol optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.